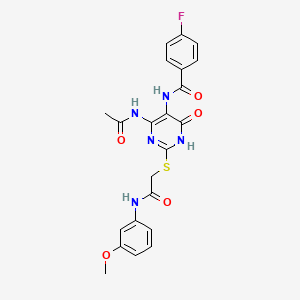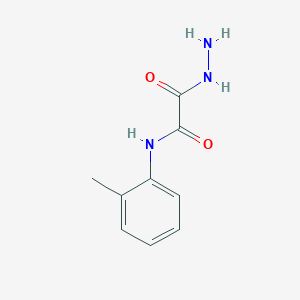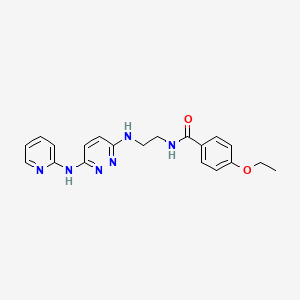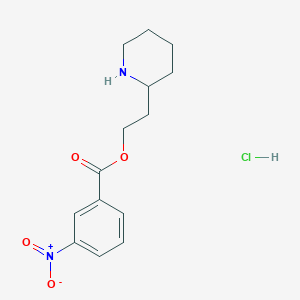
N-(4-acetamido-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The retrosynthesis of the compound involves the assembly of its constituent moieties. Notably, it contains an acetamido group, a methoxyphenyl group, and a fluorobenzamide group. The synthesis of this compound can be achieved through sequential reactions, including amide formation, thioether linkage, and cyclization. Detailed synthetic routes are documented in the literature.Molecular Structure Analysis
The compound’s molecular structure consists of a central dihydropyrimidine ring, flanked by an acetamido group and a fluorobenzamide moiety. The methoxyphenyl group is attached via a thioether linkage. The overall structure contributes to its biological activity and pharmacological properties .Chemical Reactions Analysis
- Fluorination : The final step involves introducing the fluorobenzamide group using appropriate reagents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Synthesis and Biological Evaluation : Novel heterocyclic compounds derived from similar chemical structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies involve the synthesis of various derivatives and their pharmacological screening, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticonvulsant Agents : Research into S-acetamide derivatives of certain pyrimidine compounds as potential anticonvulsants has been conducted. These studies involve the synthesis of new derivatives and their evaluation in anticonvulsant models, showing moderate activity and highlighting the importance of specific substituents for activity (Severina et al., 2020).
Antitumor Activity
- Amino Acid Ester Derivatives Containing 5-Fluorouracil : A series of amino acid ester derivatives containing 5-fluorouracil have been synthesized, demonstrating inhibitory effects against certain cancer cell lines. This suggests the potential for these derivatives in cancer treatment (Xiong et al., 2009).
Anti-inflammatory Activity
- Synthesis of Novel Compounds with Anti-inflammatory Activity : Research into the synthesis of novel compounds with specific structural features has shown significant anti-inflammatory activity. These studies provide insights into the structural requirements for anti-inflammatory efficacy and potential therapeutic applications (Sunder et al., 2013).
Wirkmechanismus
The compound’s mechanism of action is context-dependent, given its diverse applications. It may interact with specific cellular targets, modulate enzymatic activity, or influence signaling pathways. Further studies are needed to elucidate its precise mode of action.
Physical and Chemical Properties Analysis
- Stability : Hygroscopic; store in a dark place under inert atmosphere at room temperature.
Safety and Hazards
- Customs Code : 2924297099.
Eigenschaften
IUPAC Name |
N-[4-acetamido-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O5S/c1-12(29)24-19-18(26-20(31)13-6-8-14(23)9-7-13)21(32)28-22(27-19)34-11-17(30)25-15-4-3-5-16(10-15)33-2/h3-10H,11H2,1-2H3,(H,25,30)(H,26,31)(H2,24,27,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFIQUGVORZGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)OC)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)
![4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2612656.png)


![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2612660.png)

![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)
![N-(2,3-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2612665.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)


![2-({[5-(propylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2612674.png)
![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide](/img/structure/B2612675.png)
